(2-フルオロフェニル)チオ尿素

概要

説明

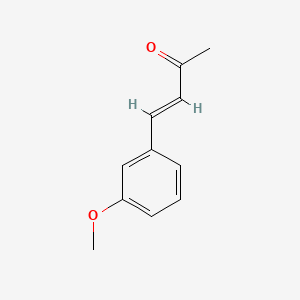

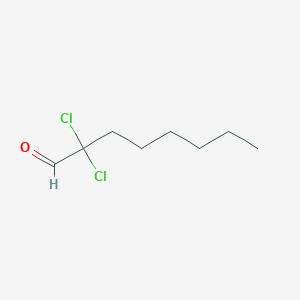

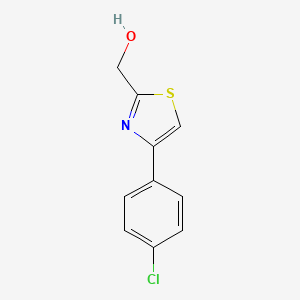

“(2-Fluorophenyl)thiourea” is a chemical compound with the molecular formula C7H7FN2S and a molecular weight of 170.21 . It is used for research and development purposes .

Synthesis Analysis

The synthesis of thiourea derivatives, such as “(2-Fluorophenyl)thiourea”, involves various strategies. One common method is the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method involves the reaction of acetophenonethiazole and p-nitrobenzaldehyde .Molecular Structure Analysis

The molecular structure of “(2-Fluorophenyl)thiourea” can be represented as H2N — CS — NH2 . Further analysis of the molecule can be conducted using spectroscopic methods .Chemical Reactions Analysis

“(2-Fluorophenyl)thiourea” can undergo various chemical reactions. For instance, it reacts with alkyl halides to form isothiouronium salt . Further hydrolysis of this salt results in the formation of thiol and urea .Physical And Chemical Properties Analysis

“(2-Fluorophenyl)thiourea” is a solid at 20°C . Its melting point ranges from 144.0 to 148.0°C .科学的研究の応用

抗菌作用

(2-フルオロフェニル)チオ尿素を含むチオ尿素とその誘導体は、顕著な抗菌作用を持つことが示されています 。このことは、耐性菌株に対処するために使用できる、新しい抗菌薬の開発において、それらを貴重な存在にしています。

抗酸化作用

(2-フルオロフェニル)チオ尿素は、抗酸化作用も示しています 。抗酸化物質は、環境やその他のストレスに対する反応として、体が生成する不安定な分子であるフリーラジカルによって引き起こされる細胞への損傷を防ぐ、または遅らせることができる物質です。

抗がん作用

研究によると、(2-フルオロフェニル)チオ尿素は、潜在的な抗がん作用を持っています 。これは、特に現在の治療法に抵抗性のあるがんに対して、新しいがん治療薬の開発に使用できることを示唆しています。

抗炎症作用

(2-フルオロフェニル)チオ尿素は、抗炎症作用を持つことが示されています 。これは、関節炎や自己免疫疾患など、炎症が特徴の病状の治療に使用できることを意味します。

アルツハイマー病に対する作用

研究では、(2-フルオロフェニル)チオ尿素は、潜在的なアルツハイマー病に対する作用を持つことが示されています 。これは、進行性の記憶喪失と認知機能の低下を特徴とする神経変性疾患であるアルツハイマー病の治療薬の開発に使用できることを示唆しています。

抗マラリア作用

(2-フルオロフェニル)チオ尿素は、抗マラリア作用を持つことが示されています 。これは、特にマラリアが蔓延し、現在の薬剤に対する耐性が強まっている地域において、新しい抗マラリア薬の開発における潜在的な候補であることを意味します。

作用機序

Thiourea derivatives, such as “(2-Fluorophenyl)thiourea”, have diverse biological activities. They are known for their strong inhibitory effect on Gram-positive pathogens . They also exhibit cytotoxicity against different cell line tissues . One of the mechanisms of action of the N-benzoil-N’-(4-fluorophenyl) thiourea derivative as an anti-cancer is to inhibit the Sirtuin1 enzyme (SIRT1) .

Safety and Hazards

特性

IUPAC Name |

(2-fluorophenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2S/c8-5-3-1-2-4-6(5)10-7(9)11/h1-4H,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYVZQQOFMQRNPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=S)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60215855 | |

| Record name | Thiourea, (2-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60215855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

656-32-6 | |

| Record name | N-(2-Fluorophenyl)thiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=656-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiourea, (2-fluorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000656326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiourea, (2-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60215855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-fluorophenyl)thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the typical structural features observed in (2-fluorophenyl)thiourea derivatives?

A1: (2-Fluorophenyl)thiourea derivatives typically exhibit a trans-cis configuration across the C-N bonds of the thiourea group. This configuration is stabilized by intramolecular N−H⋯O hydrogen bonds. [] The crystal structures often feature intermolecular hydrogen bonds (N—H⋯O, C—H⋯S, and N—H⋯S) that contribute to the formation of infinite chains or dimers. [, ]

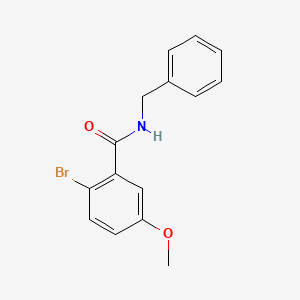

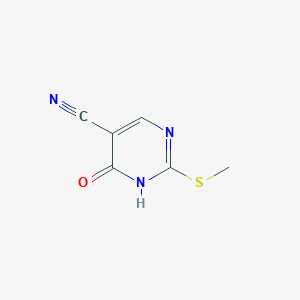

Q2: Can you provide an example of a synthesis route for a (2-fluorophenyl)thiourea derivative and its confirmed structure?

A2: 1-(3-Fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one can be synthesized via a base-catalyzed intramolecular nucleophilic cyclization of 1-(2-bromobenzoyl)-3-(2-fluorophenyl)thiourea in N,N-dimethylformamide (DMF). [, ] The structure of this derivative was confirmed through single-crystal X-ray diffraction analysis, revealing its crystallization in the orthorhombic space group Pna21. [, ]

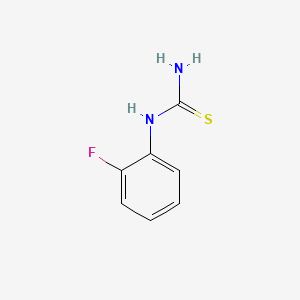

Q3: Have any (2-fluorophenyl)thiourea derivatives demonstrated biological activity?

A3: Yes, research suggests potential antitumor activity for some derivatives. For instance, 4-tert-Butyl-N-(2-fluorophenyl)-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine, synthesized using 1-(2-fluorophenyl)thiourea as a precursor, exhibited promising antitumor activity against the Hela cell line in preliminary tests. []

Q4: What is the role of hydrogen bonding in the crystal structures of (2-fluorophenyl)thiourea derivatives?

A4: Hydrogen bonding plays a crucial role in the crystal packing of these compounds. Intramolecular N−H⋯O hydrogen bonds stabilize the trans-cis configuration of the thiourea group. [] Furthermore, intermolecular hydrogen bonds involving N—H⋯O, C—H⋯S, and N—H⋯S interactions contribute to the formation of supramolecular architectures such as chains or dimers. [, ] These interactions influence the physical properties and potential applications of these compounds.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。